molecular formula C13H14O4 B14883007 4-O-benzyl 1-O-ethyl but-2-enedioate

4-O-benzyl 1-O-ethyl but-2-enedioate

Cat. No.: B14883007
M. Wt: 234.25 g/mol
InChI Key: MUDSDAJUOPGCND-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-benzyl 1-O-ethyl but-2-enedioate typically involves the esterification of fumaric acid with benzyl alcohol and ethyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-O-benzyl 1-O-ethyl but-2-enedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-O-benzyl 1-O-ethyl but-2-enedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-O-benzyl 1-O-ethyl but-2-enedioate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved include the modulation of metabolic processes and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl fumarate
  • Ethyl fumarate
  • Methyl fumarate

Uniqueness

4-O-benzyl 1-O-ethyl but-2-enedioate is unique due to its specific ester groups, which confer distinct chemical and biological properties. Its dual ester functionality allows for versatile chemical modifications, making it a valuable compound in various research applications .

Properties

IUPAC Name

4-O-benzyl 1-O-ethyl but-2-enedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-2-16-12(14)8-9-13(15)17-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDSDAJUOPGCND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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